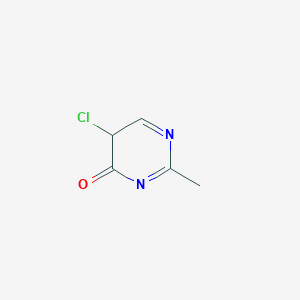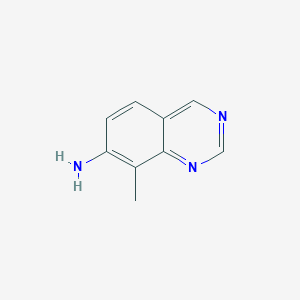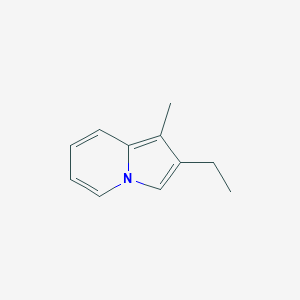
2-Ethyl-1-methylindolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1-methylindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural properties and diverse biological activities. The compound’s structure consists of a fused pyrrole and pyridine ring, making it an isomer of indole. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-methylindolizine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-ethylpyridine with methyl iodide in the presence of a base can lead to the formation of this compound . Another method involves the use of radical cyclization or cross-coupling reactions, which have gained attention due to their efficiency and high atom economy .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable processes such as continuous flow synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-1-methylindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, given the electron-rich nature of the indolizine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indolizine derivatives.
Substitution: Formation of halogenated or nitrated indolizine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1-methylindolizine has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of organic fluorescent molecules for material applications.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1-methylindolizine is primarily attributed to its ability to interact with various molecular targets. The compound’s planar structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, it can inhibit specific enzymes involved in cellular pathways, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Indole: Shares a similar fused ring structure but differs in the position of the nitrogen atom.
Pyrrole: A simpler nitrogen-containing heterocycle with a single five-membered ring.
Pyridine: A six-membered nitrogen-containing heterocycle, structurally simpler than indolizine.
Uniqueness: 2-Ethyl-1-methylindolizine stands out due to its fused ring structure, which imparts unique electronic properties and biological activities.
Eigenschaften
CAS-Nummer |
88274-05-9 |
|---|---|
Molekularformel |
C11H13N |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2-ethyl-1-methylindolizine |
InChI |
InChI=1S/C11H13N/c1-3-10-8-12-7-5-4-6-11(12)9(10)2/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
WRKRGVANARCNBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN2C=CC=CC2=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11922119.png)

![7-Ethyl-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B11922130.png)
![Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B11922131.png)
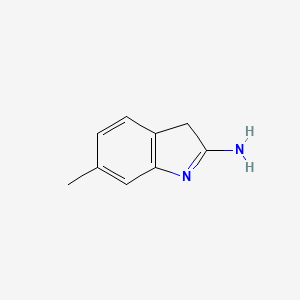
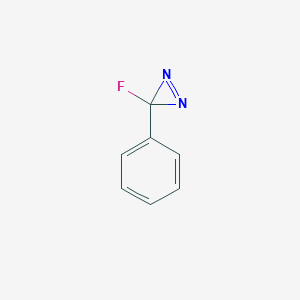
![(R)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11922158.png)
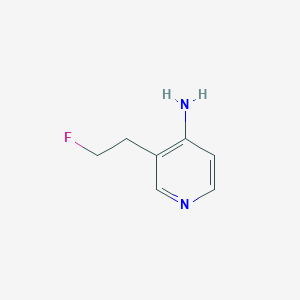
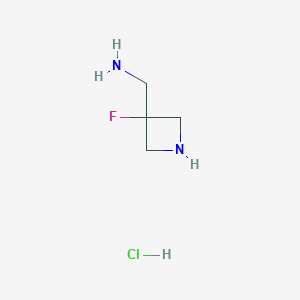
![3H-Imidazo[4,5-B]pyridin-7-OL](/img/structure/B11922182.png)


